Cas no 142203-64-3 (Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)-)

Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)- structure
142203-64-3 structure
Product Name:Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)-
Numero CAS:142203-64-3
MF:C28H40O12
MW:568.610010147095
CID:178350
PubChem ID:197460
Update Time:2025-04-19

Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)-
    • Taxumairol B
    • Hddabi
    • Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,...
    • Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-te
    • (2alpha,4alpha,5alpha,7beta,9alpha,10beta,13alpha)-1,7,9-trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate
    • (2alpha,4xi,5alpha,7beta,9alpha,10beta,13alpha)-1,7,9-trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate
    • 1-Hydroxy-7,9-dideacetylbaccatin I
    • [ "" ]
    • DTXSID00931385
    • 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate
    • [(1'S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate
    • 1-Hydroxy-7,9-dideacetyl baccatin I
    • 142203-64-3
    • AKOS040762411
    • SCHEMBL43656
    • CHEMBL516669
    • [(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate
    • Inchi: 1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27?,28+/m0/s1
    • Chiave InChI: WJMBBODKITXTJA-YHGXYTIQSA-N
    • Sorrisi: O1CC21[C@H](C[C@@H]([C@@]1(C)[C@H]([C@@H](C3=C(C)[C@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(C)=O)O)OC(C)=O)OC(C)=O)O)O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 568.25197671g/mol
  • Massa monoisotopica: 568.25197671g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 8
  • Complessità: 1140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 178Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 633.8±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 199.0±25.0 °C
  • Solubilità: Leggermente solubile (1,9 g/l) (25°C),
  • Pressione di vapore: 0.0±4.2 mmHg at 25°C

Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)- Informazioni sulla sicurezza

Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5120-1 mg
Taxumairol B
142203-64-3
1mg
¥2595.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10530-5 mg
Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)-
142203-64-3
5mg
¥5120.0 2021-09-07
TargetMol Chemicals
TN5120-1 ml * 10 mm
Taxumairol B
142203-64-3
1 ml * 10 mm
¥ 6150 2024-07-19
A2B Chem LLC
AE61005-5mg
Taxumairol B
142203-64-3 98.0%
5mg
$719.00 2024-04-20
A2B Chem LLC
AE61005-1mg
Taxumairol B
142203-64-3 98.0%
1mg
$699.00 2024-04-20
TargetMol Chemicals
TN5120-5 mg
Taxumairol B
142203-64-3 98%
5mg
¥ 4,040 2023-07-10
TargetMol Chemicals
TN5120-1 mL * 10 mM (in DMSO)
Taxumairol B
142203-64-3 98%
1 mL * 10 mM (in DMSO)
¥ 6150 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10530-5mg
Spiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,8,9,11,12-heptol,2,3,4a,5,6,7,8,11,12,12a-decahydro-9,12a,13,13-tetramethyl-,3,5,8,11-tetraacetate, (1S,2'R,3S,4aR,5S,6S,8S,11R,12R,12aS)-
142203-64-3 ,98.0%
5mg
¥5120.0 2023-09-06
TargetMol Chemicals
TN5120-5mg
Taxumairol B
142203-64-3
5mg
¥ 4040 2024-07-19
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD